molecular formula C10H11ClFNO2 B13548594 Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate

Cat. No.: B13548594
M. Wt: 231.65 g/mol
InChI Key: KGUXUHPECRKOKE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is an organic compound with the molecular formula C10H11ClFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloro-6-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis and Esterification: The aminonitrile is then hydrolyzed to the corresponding amino acid, which is subsequently esterified using methanol and a suitable acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-fluorophenyl)propanoate
  • Methyl 2-amino-3-(4-chlorophenyl)propanoate
  • Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate

Uniqueness

Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is unique due to the specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9H,5,13H2,1H3

InChI Key

KGUXUHPECRKOKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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